N,N-Dimethyl-2-ethylhexylamine

Polyurethane Foam Manufacturing Amine Catalyst Volatility Industrial Hygiene

N,N-Dimethyl-2-ethylhexylamine (CAS 28056-87-3, also known as 2-Ethyl-N,N-dimethyl-1-hexanamine or DEHA) is a tertiary aliphatic amine with the molecular formula C10H23N and a molecular weight of 157.30 g/mol. It is characterized as a weakly basic, colorless liquid with a pungent odor that is rapidly soluble in water.

Molecular Formula C10H23N
Molecular Weight 157.3 g/mol
CAS No. 28056-87-3
Cat. No. B1595224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-ethylhexylamine
CAS28056-87-3
Molecular FormulaC10H23N
Molecular Weight157.3 g/mol
Structural Identifiers
SMILESCCCCC(CC)CN(C)C
InChIInChI=1S/C10H23N/c1-5-7-8-10(6-2)9-11(3)4/h10H,5-9H2,1-4H3
InChIKeyOQADVBLQZQTGLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-ethylhexylamine (CAS 28056-87-3): Procurement-Ready Baseline Properties & Class Overview


N,N-Dimethyl-2-ethylhexylamine (CAS 28056-87-3, also known as 2-Ethyl-N,N-dimethyl-1-hexanamine or DEHA) is a tertiary aliphatic amine with the molecular formula C10H23N and a molecular weight of 157.30 g/mol [1]. It is characterized as a weakly basic, colorless liquid with a pungent odor that is rapidly soluble in water . Its fundamental physical properties include a boiling point of 174.6±8.0 °C at 760 mmHg, a vapor pressure of 1.2±0.3 mmHg at 25°C, and a density of 0.781±0.06 g/cm³ (predicted) . The compound is recognized for its versatility, finding use as a solvent, catalyst, and intermediate in organic synthesis, and is also employed in specialized industrial applications as an antistatic, emulsifying, and dispersing agent .

Why N,N-Dimethyl-2-ethylhexylamine Cannot Be Freely Substituted by Generic Tertiary Amines


The performance of tertiary amine catalysts in polyurethane systems is not a simple function of amine basicity; it is governed by a delicate interplay of electronic and steric factors [1]. The catalytic activity of N,N-Dimethyl-2-ethylhexylamine is uniquely defined by its specific molecular structure, which features a 2-ethylhexyl substituent on a dimethylamino group. This structure confers a specific steric profile and hydrophobic character that is distinct from other common tertiary amines like N,N-Dimethylcyclohexylamine (DMCHA) or Triethylenediamine (TEDA) . Consequently, direct substitution can lead to unpredictable changes in reaction kinetics—such as altered gel and blow reaction rates—and final foam properties, including cell structure, density, and physical integrity [2]. Furthermore, its unique hydrophobicity and solubility profile cannot be replicated by simpler or more common amine catalysts, making it the required choice for specific formulations where these properties are critical.

Quantitative Differentiation Evidence: N,N-Dimethyl-2-ethylhexylamine vs. Tertiary Amine Catalyst Comparators


Comparative Physical Property Profile: Vapor Pressure and Volatility in Polyurethane Foam Processing

Volatile amine catalysts in polyurethane foam production are associated with occupational hazards, including the formation of 'blue haze' (corneal edema) and unpleasant odors in finished products [1]. N,N-Dimethyl-2-ethylhexylamine exhibits a predicted vapor pressure of 1.2 mmHg at 25°C . While a direct head-to-head quantitative study comparing its emission profile to other catalysts is not available in the public domain, this value can be compared to the vapor pressure of a common benchmark catalyst, Triethylenediamine (TEDA, CAS 280-57-9), which has a reported vapor pressure of approximately 0.7 mmHg at 25°C . This suggests a roughly 1.7-fold higher volatility for the target compound under standard conditions, a difference that is meaningful for formulation scientists designing low-emission systems or requiring specific evaporation rates. This is a cross-study comparison of predicted and literature values.

Polyurethane Foam Manufacturing Amine Catalyst Volatility Industrial Hygiene

Comparative LogP and Hydrophobicity: Implications for Catalyst Migration and Foam Compatibility

The partition coefficient (LogP) is a key indicator of a molecule's hydrophobicity, influencing its compatibility with polyurethane matrices and its tendency to migrate. N,N-Dimethyl-2-ethylhexylamine has a predicted LogP of 3.60 . This can be compared to the simpler aliphatic amine catalyst N,N-Dimethylcyclohexylamine (DMCHA, CAS 98-94-2), which has a predicted LogP of 2.01 . The 2-ethylhexyl substituent in the target compound contributes to a calculated 1.59 LogP unit increase, indicating it is substantially more hydrophobic. While this is a cross-study comparison of predicted values, the significant difference in LogP is a strong indicator of different behavior in hydrophobic environments, such as polyurethane foams. A higher LogP suggests better compatibility with non-polar components, potentially influencing catalyst distribution and reducing surface migration.

Polyurethane Catalyst Selection LogP Hydrophobicity

Functional Versatility: Demonstrated Application as a Solvent Extractant and Blowing Agent Component

Beyond its role as a catalyst, N,N-Dimethyl-2-ethylhexylamine is quantitatively utilized as a component in solvent extraction systems and as a blowing agent in foam formulations . This multi-functional capability differentiates it from more specialized tertiary amines like TEDA or DMCHA, whose primary function is catalysis. The compound's ability to serve dual or triple roles in a single formulation (e.g., catalyst + blowing agent) can provide a quantifiable advantage in simplifying formulations and reducing the number of required chemical inputs. While specific usage levels vary by application, this is a class-level inference based on its documented and marketed uses. For instance, its use as an alternative to ethanolamine for CO2 removal highlights its specific reactivity not shared by many other tertiary amine catalysts.

Solvent Extraction Blowing Agent Organic Synthesis

N,N-Dimethyl-2-ethylhexylamine as a Key Intermediate for Specialty Amine Derivatives

N,N-Dimethyl-2-ethylhexylamine serves as a valuable intermediate for the synthesis of specialized organic molecules, leveraging its unique 2-ethylhexyl and dimethylamino moieties for distinctive reactivity . This is supported by its use in the preparation of catalysts and ligands, where it can act as both a catalyst and a reducing agent . This contrasts with more common amines, which may lack the specific steric and electronic properties required for certain synthetic pathways. For instance, its branched alkyl chain can be crucial for synthesizing molecules with targeted lipophilicity. While this is class-level inference, its specific structure is the basis for its utility as a building block for N-oxides via oxidation with hydrogen peroxide and for participation in nucleophilic substitution reactions with alkyl halides , providing synthetic routes not available to linear or less substituted amine analogs.

Organic Synthesis Amine Derivatives Building Blocks

Procurement-Driven Application Scenarios for N,N-Dimethyl-2-ethylhexylamine (CAS 28056-87-3)


High-Performance Polyurethane Foam Catalyst with Balanced Volatility

Formulators seeking a tertiary amine catalyst with a specific volatility profile can leverage N,N-Dimethyl-2-ethylhexylamine. Its vapor pressure of 1.2 mmHg at 25°C positions it as a middle-ground option between highly volatile and nearly non-volatile catalysts. This makes it suitable for applications where some catalyst evaporation is acceptable or desired during processing, but excessive 'blue haze' or odor in the final product is a concern [1].

Specialty Solvent Extractant and Blowing Agent in Integrated Formulations

In industrial processes requiring both a catalyst and a solvent extractant, N,N-Dimethyl-2-ethylhexylamine can serve a dual function. Its documented use as a solvent extractant and as a component in blowing agents allows for streamlined formulations. This is particularly relevant in applications such as gas treatment (e.g., CO2 removal as an alternative to ethanolamine ) or in the production of foams where the compound can contribute to both catalysis and cell formation.

Hydrophobic Catalyst for Non-Polar Polyurethane Systems

For polyurethane formulations based on highly hydrophobic polyols, the elevated LogP of 3.60 for N,N-Dimethyl-2-ethylhexylamine provides a quantifiable advantage in compatibility. This property, which is significantly higher than that of catalysts like DMCHA (LogP 2.01) , suggests it will be better retained within a non-polar polymer matrix, potentially minimizing migration and ensuring more uniform catalytic activity throughout the material's service life.

Synthesis of Lipophilic N-Oxides and Specialty Ligands

Research and development laboratories procuring this compound for organic synthesis will benefit from its unique branched 2-ethylhexyl architecture. It serves as a key starting material for the preparation of N-oxides using oxidizing agents like hydrogen peroxide and for nucleophilic substitution reactions with alkyl halides . These reactions enable the creation of novel, lipophilic amine derivatives and ligands that are difficult to access from simpler, linear amine building blocks.

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